N-Phenoxycarbonyl-L-valine
CAS No.: 126147-70-4
VCID: VC0020239
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-(Phenoxycarbonyl)-L-valine is a versatile amino acid derivative with applications in peptide synthesis and pharmaceutical development . It serves as a building block in creating peptides, which are important in drug development and biochemistry . The unique structure of N-(Phenoxycarbonyl)-L-valine allows for the incorporation of specific functionalities that enhance peptide stability and activity . In pharmaceutical research, N-(Phenoxycarbonyl)-L-valine is used to create prodrugs that improve the bioavailability of active pharmaceutical ingredients, potentially leading to more effective medications with fewer side effects . Biotechnology utilizes this compound in the production of modified amino acids, crucial for developing novel biotherapeutics and diagnostics, which can lead to more targeted therapies in diseases like cancer . Studies aimed at understanding enzyme mechanisms, particularly in the design of inhibitors that can regulate biological pathways, also employ N-(Phenoxycarbonyl)-L-valine, offering potential treatments for various conditions . Additionally, the cosmetic industry explores its potential in anti-aging products, leveraging its properties to enhance skin absorption and efficacy . A similar chemical compound is n-Phenoxycarbonyl-l-valine sodium salt . Synonyms for N-(Phenoxycarbonyl)-L-valine include (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid and L-Valine, N-(phenoxycarbonyl)- . Its molecular formula is C12H15NO4, and its molecular weight is 237.25 g/mol . |
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CAS No. | 126147-70-4 |
Product Name | N-Phenoxycarbonyl-L-valine |
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Standard InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N |
SMILES | CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Synonyms | N-phenoxycarbonyl-L-valine N-phenoxycarbonylvaline |
PubChem Compound | 9816135 |
Last Modified | Sep 17 2023 |
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